
3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one is a quinoline derivative with potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound’s unique structure makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylquinoline as the core structure.
Formylation: The formylation of the quinoline ring is carried out using formylating agents such as formic acid or formamide under acidic conditions.
Cyclization: The final step involves cyclization to form the quinolin-4(1H)-one structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Ethylamine, formic acid, formamide, acidic or basic catalysts.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
3-((エチルアミノ)メチル)-2,6-ジメチルキノリン-4(1H)-オンは、科学研究においていくつかの応用があります。
化学: より複雑なキノリン誘導体を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗ウイルス作用の潜在的な可能性について研究されています。
医学: 抗がん活性や創薬における潜在的な用途について調査されています。
産業: 染料、顔料、その他の工業化学品の製造に使用されます。
作用機序
3-((エチルアミノ)メチル)-2,6-ジメチルキノリン-4(1H)-オンの作用機序は、特定の分子標的や経路との相互作用を伴います。
分子標的: この化合物は、細胞プロセスに関与する酵素や受容体を標的にする可能性があります。
経路: 細胞増殖、アポトーシス、免疫応答に関連するシグナル伝達経路を調節できます。
6. 類似化合物の比較
類似化合物
2,6-ジメチルキノリン: 3-((エチルアミノ)メチル)-2,6-ジメチルキノリン-4(1H)-オンの合成における前駆体です。
キノリンN-オキシド: 異なる生物活性を持つ酸化誘導体です。
アミン誘導体: 化学的性質が異なる還元形です。
ユニークさ
3-((エチルアミノ)メチル)-2,6-ジメチルキノリン-4(1H)-オンは、特定のエチルアミノ置換基のためにユニークで、他のキノリン誘導体とは異なる化学的および生物学的特性を与えています。このユニークさは、様々な科学分野における更なる研究開発に有益な化合物となっています。
類似化合物との比較
Similar Compounds
2,6-Dimethylquinoline: A precursor in the synthesis of 3-((Ethylamino)methyl)-2,6-dimethylquinolin-4(1H)-one.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Amine Derivatives: Reduced forms with varied chemical properties.
Uniqueness
This compound is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
65364-51-4 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC名 |
3-(ethylaminomethyl)-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H18N2O/c1-4-15-8-12-10(3)16-13-6-5-9(2)7-11(13)14(12)17/h5-7,15H,4,8H2,1-3H3,(H,16,17) |
InChIキー |
MXIMBNBUHLRGIL-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=C(NC2=C(C1=O)C=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



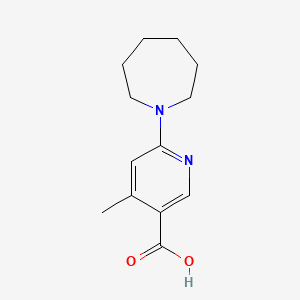

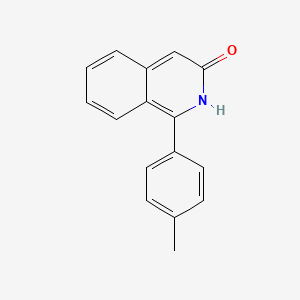
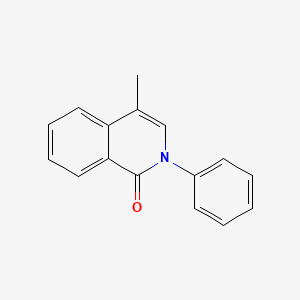



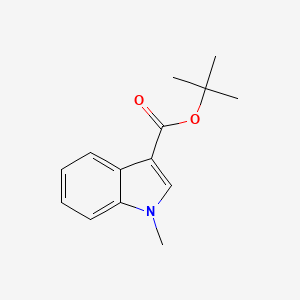
![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)

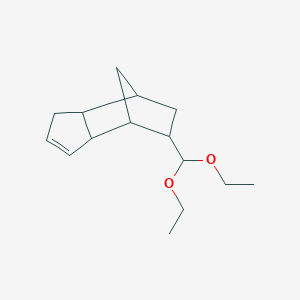
![Methyl 7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B11874501.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11874504.png)
